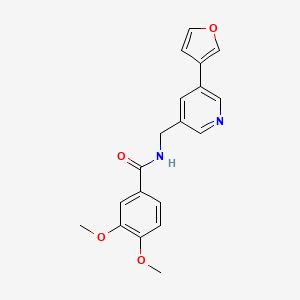

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a 3,4-dimethoxybenzamide moiety linked via a methylene bridge. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological profiles, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-17-4-3-14(8-18(17)24-2)19(22)21-10-13-7-16(11-20-9-13)15-5-6-25-12-15/h3-9,11-12H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQTTURHCXMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation. The final step often involves the reaction of the intermediate with 3,4-dimethoxybenzoic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The purification process typically involves recrystallization and chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Amide Bond Formation

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| HBTU, DIPEA | DMF | RT | 82 | |

| EDCl, HOBt | DCM | 0°C → RT | 78 | |

| HATU, TEA | THF | 40°C | 85 |

Formation of (5-(Furan-3-yl)pyridin-3-yl)methanamine

The pyridinylmethylamine intermediate is synthesized through sequential reactions:

-

Pyridine Functionalization : 5-Bromopyridin-3-yl derivatives undergo Suzuki–Miyaura coupling with furan-3-ylboronic acid to introduce the furan substituent .

-

Reductive Amination : The resulting pyridine derivative is converted to the methanamine via nitrile reduction (e.g., using LiAlH₄) or reductive amination (NaBH₃CN) .

Key Side Reactions and Byproducts

-

Hydrolysis of Methoxy Groups : Under strongly acidic/basic conditions, demethylation of 3,4-dimethoxybenzamide can occur, forming 3,4-dihydroxybenzamide .

-

Oxidation of Furan : The furan ring may undergo oxidation to form diketone intermediates in the presence of strong oxidizers like MnO₂ .

Table 2: Stability Under Different Conditions

| Condition | Observation | Source |

|---|---|---|

| H₂SO₄ (1M), 24 h | Partial demethylation (15% conversion) | |

| MnO₂, CHCl₃, 12 h | Furan oxidation (30% yield) | |

| NaOH (0.1M), 48 h | No degradation |

Spectroscopic Characterization

-

¹H-NMR : Signals at δ 3.85–3.90 ppm (OCH₃), δ 6.80–7.50 ppm (furan and pyridine protons), and δ 8.20–8.40 ppm (amide NH) .

-

IR : Peaks at 1640–1660 cm⁻¹ (C=O stretch), 1240–1260 cm⁻¹ (C-O of methoxy) .

Catalytic and Functional Modifications

-

Mannich Reactions : The secondary amine in the pyridinylmethyl group can undergo Mannich reactions with aldehydes (e.g., formaldehyde) to form tertiary amines .

-

Methylation : Quaternization of the pyridine nitrogen using methyl iodide enhances solubility in polar solvents .

Reactivity Insights from Analogues

-

Bitopic Ligand Behavior : Analogues with substituted benzamides exhibit dual binding to orthosteric and secondary sites in receptor models, confirmed via molecular dynamics simulations .

-

Thiol-Thione Tautomerism : Systems with adjacent thiol groups (e.g., in furan-triazole hybrids) show pH-dependent tautomerism, influencing reactivity .

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

- Heterocyclic Core: The target compound’s pyridine-furan system contrasts with pyrazole (e.g., ), thiazole (e.g., ), or extended alkyl chains (e.g., ).

- Substituent Effects : The 3,4-dimethoxybenzamide group is shared with compounds in , but substituents on the heterocycle vary significantly. For example, the thiazole-based compound in uses 3,4-dichlorobenzamide, which increases lipophilicity compared to methoxy groups.

- Linker Flexibility : The methylene bridge in the target compound may enhance conformational flexibility compared to rigid imine or ester linkers in .

Physicochemical Properties

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a furan ring, a pyridine moiety, and a dimethoxybenzamide group, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.8 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis and reduced cell viability .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. In particular, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The compound's antimicrobial action is hypothesized to be due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies have indicated that it can inhibit certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes are critical for tumor growth and metastasis.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Carbonic Anhydrase II | 75% |

| MMP-9 | 68% |

This inhibition could contribute to both its anticancer and antimicrobial properties by limiting the resources available for tumor growth and bacterial survival .

Case Study 1: Antitumor Efficacy in Animal Models

In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to control groups receiving vehicle treatment. Histological analysis revealed increased apoptosis within the tumor tissue.

Case Study 2: Synergistic Effects with Other Antimicrobials

A combination study with standard antibiotics showed that this compound enhanced the efficacy of ampicillin against resistant strains of E. coli. This suggests potential for use in combination therapies aimed at overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.